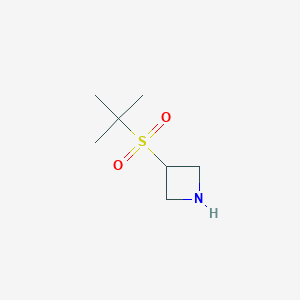
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride typically involves the reaction of 3-(2-oxopyrrolidin-1-yl)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-100°C. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted amino derivatives.
科学的研究の応用
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: Studying enzyme interactions and metabolic pathways.
Medicine: Investigating potential therapeutic effects and drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxo group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to biological effects.
類似化合物との比較
Similar Compounds
- 3-(2-Oxopyrrolidin-1-yl)propanoic acid
- 3-(1-Pyrrolidinyl)propanoic acid hydrochloride
- Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
Uniqueness
3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic acid hydrochloride is unique due to the presence of both an amino group and an oxo group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research applications.
特性
分子式 |
C7H13ClN2O3 |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
3-(3-amino-2-oxopyrrolidin-1-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-5-1-3-9(7(5)12)4-2-6(10)11;/h5H,1-4,8H2,(H,10,11);1H |
InChIキー |
BTOYSSXIWOLMDQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)C1N)CCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-formyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B13470627.png)
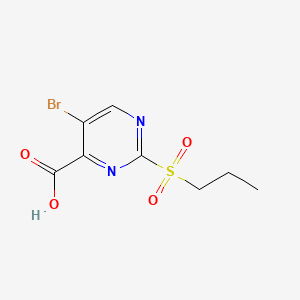
![cyanomethyl(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B13470639.png)

![(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid](/img/structure/B13470656.png)
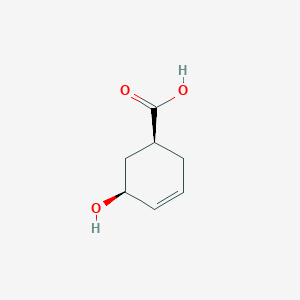
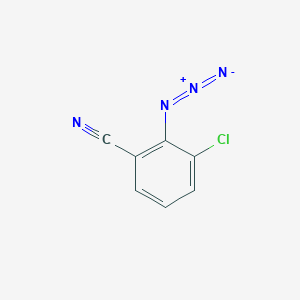
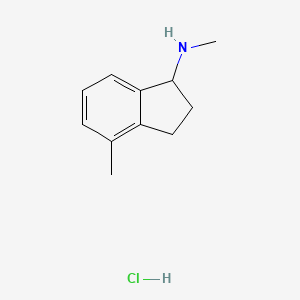

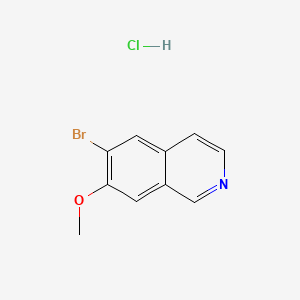
![Ethyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B13470692.png)
![rac-(5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepin-2-one hydrochloride](/img/structure/B13470694.png)
![1-Oxa-5-azaspiro[2.4]heptane](/img/structure/B13470697.png)
